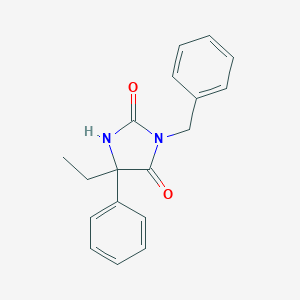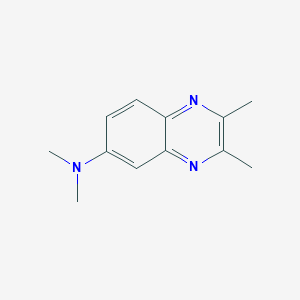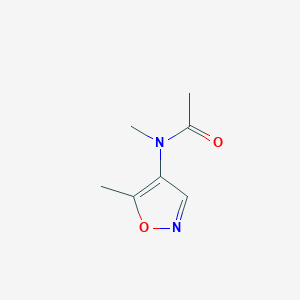
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide, also known as MOA-728, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using specific methods and has shown promising results in various studies.
作用機序
The exact mechanism of action of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have various biochemical and physiological effects in animal models. Some of these effects include:
1. Increased levels of serotonin and dopamine in the brain: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its anxiolytic, antidepressant, and analgesic effects.
2. Decreased levels of corticosterone: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to decrease the levels of corticosterone, a stress hormone, in animal models.
3. Increased levels of brain-derived neurotrophic factor (BDNF): N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to increase the levels of BDNF, a protein that is important for the growth and survival of neurons in the brain.
実験室実験の利点と制限
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to be highly potent in animal models, making it a useful tool for studying the effects of neurotransmitters on behavior.
2. Selective activity: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have selective activity for certain neurotransmitter systems, making it a useful tool for studying the specific roles of these systems in behavior.
Some of the limitations of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide include:
1. Limited solubility: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has limited solubility in water, which may make it difficult to administer in certain experiments.
2. Limited stability: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has limited stability in certain conditions, which may make it difficult to store and use in experiments.
将来の方向性
There are several future directions for the study of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide. Some of these directions include:
1. Further studies on the mechanism of action of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide: More research is needed to fully understand how N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide works in the brain.
2. Development of new drugs based on N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has shown promising results in various studies, making it a potential candidate for the development of new drugs.
3. Studies on the long-term effects of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide: More research is needed to understand the long-term effects of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide on behavior and physiology.
4. Studies on the effects of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide in humans: More research is needed to determine the safety and efficacy of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide in humans.
Conclusion:
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide is a chemical compound that has shown promising results in various studies for its potential applications in scientific research. It has been shown to have anxiolytic, antidepressant, analgesic, and anti-addictive effects in animal models. N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has several advantages and limitations for lab experiments, and there are several future directions for its study. More research is needed to fully understand the potential applications of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide in scientific research.
合成法
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide is synthesized using a specific method that involves the reaction of N-methylacetamide with 4-bromo-5-methyl-1,2-oxazole in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological activities that make it a promising candidate for the development of new drugs. Some of the scientific research applications of N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide include:
1. Treatment of anxiety disorders: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have anxiolytic effects in animal models, making it a potential candidate for the treatment of anxiety disorders in humans.
2. Treatment of depression: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has also been shown to have antidepressant effects in animal models, making it a potential candidate for the treatment of depression in humans.
3. Treatment of pain: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have analgesic effects in animal models, making it a potential candidate for the treatment of pain in humans.
4. Treatment of addiction: N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide has been shown to have anti-addictive effects in animal models, making it a potential candidate for the treatment of addiction in humans.
特性
CAS番号 |
103747-82-6 |
|---|---|
製品名 |
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide |
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
N-methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-8-11-5)9(3)6(2)10/h4H,1-3H3 |
InChIキー |
QYNPVSBHPQCMSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)N(C)C(=O)C |
正規SMILES |
CC1=C(C=NO1)N(C)C(=O)C |
同義語 |
Acetamide, N-methyl-N-(5-methyl-4-isoxazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





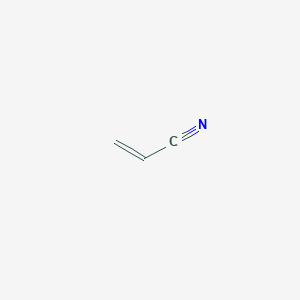
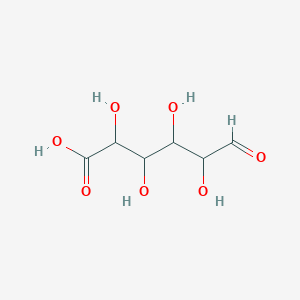
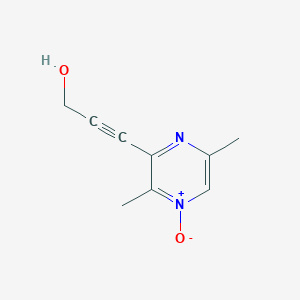

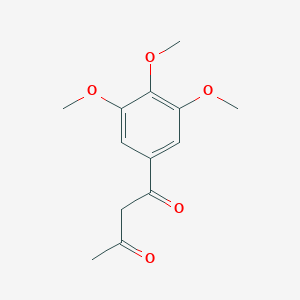
![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)



